2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c21-16-5-3-14(4-6-16)19-23-24-20(28-19)15-7-9-25(10-8-15)13-18(26)22-12-17-2-1-11-27-17/h3-6,15,17H,1-2,7-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWWUWJAHUQSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Piperidine ring formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.
Coupling with tetrahydrofuran moiety: This step involves the formation of an amide bond between the piperidine derivative and a tetrahydrofuran-containing acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is typically synthesized via condensation of a hydrazine derivative with a carbonyl compound. For example:
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Step 1 : Reaction of 4-fluorobenzoyl chloride with hydrazine to form a hydrazone intermediate.
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Step 2 : Cyclization with a carbonyl compound (e.g., acetic acid) under acidic conditions to form the oxadiazole ring .
| Reagent | Condition | Role |
|---|---|---|
| 4-fluorobenzoyl chloride | Acid catalyst | Oxadiazole ring formation |
| Hydrazine hydrate | Heating at reflux | Hydrazone intermediate synthesis |
Piperidine Substitution
The piperidine ring is substituted at the 4-position with the oxadiazole moiety. This may involve:
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Nucleophilic substitution : Using a leaving group (e.g., bromide) on the oxadiazole to couple with piperidine’s amine .
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Coupling agents : Employment of reagents like DCC or EDC to facilitate linkage.
Amide Bond Formation
The acetamide group linked to tetrahydrofuran’s methyl group is formed via:
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Amide coupling : Reaction of a carboxylic acid (e.g., tetrahydrofuran-2-ylmethyl acetate) with an amine (e.g., piperidine derivative) using coupling agents like CDI or DCC.
Amide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid.
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Mechanism : Nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis.
Piperidine Functionalization
The piperidine nitrogen can act as a nucleophile, enabling substitutions or alkylation. For example:
Oxadiazole Ring Stability
The oxadiazole ring is generally stable under mild conditions but may undergo:
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Electrophilic substitution : At positions ortho/para to electron-withdrawing groups (e.g., fluorine) .
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Nucleophilic attack : At positions adjacent to electron-deficient regions .
Fluorophenyl Substituent Reactions
The 4-fluorophenyl group may participate in:
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Aromatic substitution : Fluorine is a meta-directing group, enabling electrophilic substitution at the 3-position .
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Cross-coupling reactions : Suzuki or Sonogashira reactions for introducing additional substituents .
Tetrahydrofuran Ring Dynamics
The tetrahydrofuran moiety can undergo:
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Ring-opening polymerization : In the presence of acid/base catalysts.
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Epoxidation : Oxidation to form an epoxide under specific conditions.
Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of the 1,3,4-oxadiazole moiety into drug design has been associated with enhanced antitumor activity. For instance, derivatives containing the oxadiazole ring have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The presence of electron-withdrawing groups on the aromatic ring significantly enhances biological activity by improving the compound's interaction with biological targets .
Antimicrobial Properties
Compounds featuring the oxadiazole structure have also been investigated for their antimicrobial properties. Studies indicate that certain oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide have demonstrated effectiveness against resistant strains of bacteria and fungi .
Neuroprotective Effects
There is emerging evidence suggesting that oxadiazole-based compounds may possess neuroprotective effects. Some studies have indicated that these compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases by inhibiting specific enzymes involved in neuronal damage .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of oxadiazole derivatives is crucial for optimizing their pharmacological profiles. The modifications on the piperidine and tetrahydrofuran moieties can significantly influence the biological activity of these compounds. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl ring | Increased anticancer potency |
| Alkyl substitutions on piperidine | Enhanced bioavailability |
| Variations in tetrahydrofuran chain length | Altered pharmacokinetics |
These insights are pivotal for guiding future synthesis efforts aimed at developing more effective therapeutic agents based on this scaffold .
Case Study 1: Anticancer Efficacy
In a study conducted by Abd el hameid M. K., several novel 1,3,4-oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. Among them, a derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
A series of substituted phenyl oxadiazoles were evaluated for their antimicrobial efficacy against various pathogens. One compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism by which 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-Substituted Acetamide Derivatives (Aziz-ur-Rehman et al., 2013)
Compounds like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide share the 1,3,4-oxadiazole core but differ in substituents. Key distinctions:
- Target Compound : Piperidine ring and tetrahydrofuran-methyl acetamide.
- Analogues : Thioether linkages (e.g., butanamide derivatives) and chloro/methoxy phenyl groups.
- Bioactivity : Aziz-ur-Rehman’s derivatives exhibit lipoxygenase inhibition (IC₅₀: 0.42–1.8 µM), suggesting the oxadiazole-thioether motif enhances enzyme binding . The absence of a thioether in the target compound may alter selectivity or potency.
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ()
- Structural Differences : Replaces oxadiazole with a diazaspiro ring and lacks piperidine.
Analogues with Alternate Heterocyclic Cores
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (Kavitha et al., 2013)
- Key Difference : Substitutes oxadiazole with a dihydrothiadiazole ring.
- Impact : Thiadiazoles generally exhibit lower aromatic stability than oxadiazoles, which may reduce bioavailability. Kavitha’s compound showed moderate antibacterial activity (MIC: 25–50 µg/mL), suggesting heterocycle choice influences antimicrobial efficacy .
Thiazole-Containing Acetamide ()
The compound 2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (ID: 1421848-11-4) features a thiazole core instead of oxadiazole.
Physicochemical and Pharmacokinetic Comparisons
- Melting Points : Oxadiazole derivatives in show MP: 302–304°C, suggesting high crystallinity, which may correlate with the target compound’s stability .
Biological Activity
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that combines a piperidine ring with an oxadiazole moiety and a tetrahydrofuran substituent. This structural diversity suggests potential for various biological activities, particularly in pharmacological contexts.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 359.41 g/mol. The presence of the 4-fluorophenyl group and the 1,3,4-oxadiazole ring are critical for its biological activity.
The biological activity of compounds containing oxadiazole rings has been widely studied, revealing multiple mechanisms:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives have shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and others involved in cellular signaling pathways .
- Receptor Modulation : The compound may interact with specific receptors or proteins, potentially affecting pathways related to cancer cell proliferation and inflammation .
Biological Activities
Research indicates that oxadiazole derivatives exhibit a range of biological activities:
Anticancer Activity
Studies have demonstrated that oxadiazole-containing compounds can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 25 to 100 µM against different cancer types, indicating significant cytotoxicity .
Anti-inflammatory Effects
Some derivatives have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Research highlights the antimicrobial efficacy of oxadiazoles against both bacterial and fungal strains, making them candidates for developing new antibiotics .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of a related oxadiazole derivative in mice models. The compound significantly suppressed tumor growth compared to control groups, demonstrating its potential as an anticancer agent .
- Inflammation Model : Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in pro-inflammatory cytokines upon treatment with the oxadiazole derivative .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during its synthesis?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using H₂SO₄ or iodine) .
- Step 2: Piperidine ring functionalization via nucleophilic substitution or reductive amination, as seen in analogous piperidine-acetamide syntheses .
- Step 3: Acetamide coupling using acetyl chloride or activated esters in the presence of a base (e.g., Et₃N) .
Key Challenges: - Regioselectivity in oxadiazole formation may lead to isomers, requiring purification via silica gel chromatography or recrystallization .
- Steric hindrance from the tetrahydrofuran-methyl group may reduce coupling efficiency, necessitating optimized stoichiometry .
Basic: How is structural characterization of this compound validated, and what analytical techniques are critical?
Answer:
Rigorous characterization employs:
- X-ray crystallography to confirm stereochemistry and crystal packing, as demonstrated for structurally related fluorophenyl-oxadiazole derivatives .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. For example, the 4-fluorophenyl group shows distinct ¹⁹F shifts at ~-110 ppm .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).
Advanced: How can regioselectivity in oxadiazole ring formation be optimized to minimize isomer byproducts?
Answer:
Regioselectivity is influenced by:
- Reaction conditions: Acidic environments (e.g., TFA in CH₃CN) favor specific tautomers, reducing isomer formation .
- Catalytic additives: Trace iodine or FeCl₃ can accelerate cyclization and improve yield .
- Purification: Flash chromatography with gradients (e.g., CH₂Cl₂/CH₃OH/NH₃) effectively separates regioisomers .
Advanced: What strategies mitigate low aqueous solubility during in vitro bioactivity assays?
Answer:
- Derivatization: Introducing polar groups (e.g., hydroxyl or amine) on the tetrahydrofuran moiety enhances solubility without compromising activity .
- Co-solvent systems: Use DMSO/PBS (≤0.1% DMSO) to maintain compound stability while minimizing solvent interference .
- Nanoparticle formulation: Encapsulation in PEGylated liposomes improves bioavailability for cellular uptake studies .
Advanced: How should researchers address discrepancies in reported biological activity across studies?
Answer:
Contradictions may arise from:
- Purity variations: Validate purity (>95%) via HPLC with UV/ELSD detection, as residual solvents (e.g., DMF) can inhibit enzymes .
- Stereochemical differences: Check for unaccounted stereoisomers using chiral chromatography or circular dichroism .
- Assay conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate) and temperature (25°C vs. 37°C) to ensure reproducibility .
Advanced: What computational approaches predict the compound’s binding affinity for target proteins?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs, leveraging the oxadiazole’s π-π stacking potential .
- MD simulations: Run 100 ns simulations in GROMACS to assess stability of the piperidine-tetrahydrofuran acetamide backbone in lipid bilayers .
- QSAR models: Corrogate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on IC₅₀ values for lead optimization .
Basic: What in vitro assays are recommended for preliminary pharmacological screening?
Answer:
- Kinase inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Metabolic stability: Assess hepatic clearance via microsomal incubation (human/rat) and LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
